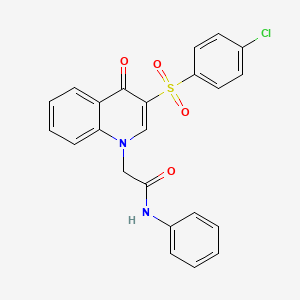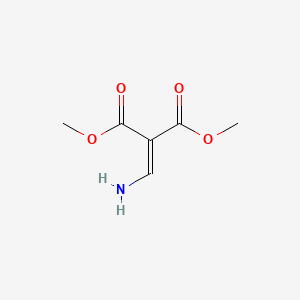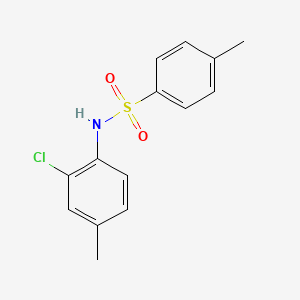
2-(3-((4-chlorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-((4-chlorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide” is a complex organic molecule. It contains a quinolinone core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. This core is substituted with a phenylsulfonyl group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of double bonds in the quinolinone core. The chlorophenylsulfonyl and phenylacetamide groups would likely project out from this plane .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in nucleophilic substitution reactions, condensation reactions, and redox reactions .Scientific Research Applications
Antiviral and Anticancer Properties
- A novel anilidoquinoline derivative exhibited significant antiviral and antiapoptotic effects in vitro, showing potential as a therapeutic agent for Japanese encephalitis (Joydeep Ghosh et al., 2008).
- Several sulfonamide derivatives were synthesized and screened for their anticancer activity against breast and colon cancer cell lines, indicating the therapeutic potential of sulfonamide-based compounds in cancer treatment (M. Ghorab et al., 2015).
Antimicrobial and Anti-Inflammatory Effects
- New quinazoline derivatives were synthesized and showed promising antimicrobial activity against various bacterial and fungal strains, suggesting their use as antimicrobial agents (N. Desai et al., 2007).
- Substituted 3-phenylsulfonylquinazoline-2,4-dione derivatives were evaluated for their ability to inhibit human heart chymase, which is significant for developing anti-inflammatory agents (H. Fukami et al., 2000).
Enhanced Anticancer Activities through Hybrid Pharmacophore Approach
- A study on 4-aminoquinoline derivatives designed using a hybrid pharmacophore approach revealed enhanced anticancer activities, suggesting a method to improve the efficacy of anticancer agents (V. Solomon et al., 2019).
Photosensitized Oxidation Studies
- Research into the photosensitized oxidation of alkyl phenyl sulfoxides indicated potential applications in understanding chemical reaction mechanisms and developing new chemical processes (E. Baciocchi et al., 2008).
Future Directions
properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4S/c24-16-10-12-18(13-11-16)31(29,30)21-14-26(20-9-5-4-8-19(20)23(21)28)15-22(27)25-17-6-2-1-3-7-17/h1-14H,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUKTXYGFVDKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-chlorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2583186.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B2583189.png)
![4-Chloro-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2583191.png)
![(4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2583193.png)
![N'-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2583194.png)
![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2583195.png)
![N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-phenoxyacetamide](/img/structure/B2583196.png)
![N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2583197.png)
![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2583198.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2583199.png)
![3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propylquinolin-4(1H)-one](/img/structure/B2583202.png)
![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2583203.png)
